-Bromo-2-methylpyridin-3-ol is a heterocyclic compound with potential applications in various scientific fields. Research efforts have been directed towards the development of efficient synthetic routes for this molecule. Studies have reported its synthesis through diverse methods, including:
These studies also involve characterization of the synthesized product using various techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [, , ].
While the specific research applications of 5-bromo-2-methylpyridin-3-ol are still being explored, its structural features suggest potential applications in several areas:
5-Bromo-2-methylpyridin-3-ol is a chemical compound with the molecular formula C₆H₆BrNO. It is a solid at room temperature and is primarily used as a biochemical reagent in life sciences research. The compound features a bromine atom at the 5-position and a hydroxyl group at the 3-position of the pyridine ring, which contribute to its unique chemical properties and biological activities .
Additionally, the presence of the hydroxyl group allows for intramolecular and intermolecular hydrogen bonding, influencing its reactivity and stability. The bromine substituent can also act as a reactive site for further modifications, making it a valuable intermediate in synthetic chemistry.
The synthesis of 5-Bromo-2-methylpyridin-3-ol can be achieved through several methods:
5-Bromo-2-methylpyridin-3-ol has several applications:
Interaction studies indicate that 5-Bromo-2-methylpyridin-3-ol can interact with various biological targets, including enzymes involved in thrombus formation and bacterial growth pathways. Its role as an inhibitor of certain cytochrome P450 enzymes (e.g., CYP1A2) suggests implications for drug metabolism and pharmacokinetics . These interactions highlight its potential utility in medicinal chemistry and drug design.
Several compounds share structural similarities with 5-Bromo-2-methylpyridin-3-ol, each exhibiting unique properties:
These compounds illustrate how variations in substituents can significantly influence chemical behavior, biological activity, and potential applications.
The proton Nuclear Magnetic Resonance spectrum of 5-Bromo-2-methylpyridin-3-ol exhibits distinctive characteristics owing to its unique substitution pattern on the pyridine ring. The aromatic protons appear as two distinct signals in the downfield region of the spectrum [1] [2].
The most downfield signal, appearing at approximately 8.1-8.3 parts per million, corresponds to the proton at the 6-position (H-6) of the pyridine ring. This chemical shift is characteristic of pyridine protons ortho to the nitrogen atom, which experience significant deshielding due to the electron-withdrawing nature of the nitrogen [3] [2]. The signal appears as a doublet with a coupling constant of approximately 2.4 hertz, reflecting meta-coupling to the proton at the 4-position [4].
The second aromatic proton signal, observed at approximately 7.4-7.6 parts per million, is attributed to the proton at the 4-position (H-4). This proton experiences less deshielding compared to H-6 due to its meta relationship with the nitrogen atom [1]. The signal manifests as a doublet with the same coupling constant as H-6, confirming the meta-coupling relationship between these two protons [4] [5].
The methyl group protons at the 2-position resonate at approximately 2.2-2.4 parts per million, appearing as a singlet due to the absence of vicinal coupling partners [3] [6]. This chemical shift is typical for aromatic methyl groups, which experience moderate deshielding from the aromatic ring current effect [1].
The hydroxyl proton presents unique spectroscopic challenges due to rapid exchange processes and hydrogen bonding interactions. When observed, this proton typically appears as a broad signal between 9.5 and 12.0 parts per million [7] [8]. The exact chemical shift and line width depend significantly on temperature, concentration, and solvent conditions [9] [7]. In deuterated solvents, this signal may be suppressed due to deuterium exchange, providing a useful diagnostic tool for confirming the presence of exchangeable protons [8].
The Carbon-13 Nuclear Magnetic Resonance spectrum of 5-Bromo-2-methylpyridin-3-ol provides crucial structural information through the distinct chemical shifts of the six carbon atoms in the molecule. The spectrum exhibits signals characteristic of substituted pyridine derivatives, with each carbon environment producing a unique resonance frequency [10].
The carbon bearing the hydroxyl group (C-3) appears most downfield at approximately 155-160 parts per million, reflecting the deshielding effect of the directly bonded oxygen atom [8] [10]. This chemical shift is characteristic of aromatic carbons bearing electron-donating substituents such as hydroxyl groups in pyridine systems.
The carbon at position 2, bearing the methyl substituent, resonates at approximately 152-157 parts per million. This signal represents the ipso carbon of the methyl substitution and experiences deshielding due to both the aromatic ring and the proximity to the electron-withdrawing nitrogen atom [10].
The carbon at position 5, bearing the bromine substituent, exhibits a characteristic downfield shift to approximately 108-112 parts per million. This relatively upfield position for an aromatic carbon results from the heavy atom effect of bromine, which provides significant shielding despite its electron-withdrawing nature [11].
The remaining aromatic carbons, C-4 and C-6, appear at approximately 125-135 parts per million and 147-152 parts per million, respectively. The C-6 position shows greater downfield shift due to its proximity to the electronegative nitrogen atom [10].
The methyl carbon attached to the aromatic ring resonates at approximately 22-25 parts per million, typical for aromatic methyl groups that experience mild deshielding from the ring current effect [6] [10].
Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments provide essential connectivity information for 5-Bromo-2-methylpyridin-3-ol structure elucidation [12] [13] [14]. These two-dimensional Nuclear Magnetic Resonance techniques establish direct and multiple-bond carbon-hydrogen relationships, enabling unambiguous assignment of all signals in the spectrum.
The Heteronuclear Single Quantum Coherence experiment reveals direct one-bond carbon-hydrogen correlations. The aromatic protons at 8.1-8.3 parts per million (H-6) and 7.4-7.6 parts per million (H-4) show correlations to their respective carbons at approximately 147-152 parts per million (C-6) and 125-135 parts per million (C-4) [13] [14]. The methyl protons at 2.2-2.4 parts per million correlate directly to the methyl carbon at 22-25 parts per million, confirming the methyl substitution at position 2 [13].
Heteronuclear Multiple Bond Correlation spectroscopy provides critical long-range connectivity information through two-bond and three-bond carbon-hydrogen couplings [13] [14]. The methyl protons show strong correlations to both C-2 (the attachment carbon) and C-3 (the adjacent hydroxyl-bearing carbon), establishing the substitution pattern. Additionally, correlations between the methyl protons and C-1 (the nitrogen-bearing carbon) confirm the 2-position assignment.
The aromatic protons exhibit characteristic long-range correlations that define the substitution pattern. H-6 shows correlations to C-2 and C-4, while H-4 correlates to C-2, C-3, and C-6 [13]. These correlation patterns are diagnostic for the specific substitution arrangement and distinguish this isomer from other possible methylbromomethylpyridinol positional isomers.
The hydroxyl proton, when observable, typically shows correlations to C-3 (the attachment carbon) and weaker correlations to C-2 and C-4, further confirming the 3-position hydroxyl assignment [12].
The mass spectrum of 5-Bromo-2-methylpyridin-3-ol exhibits characteristic fragmentation patterns that reflect the inherent stability relationships within the molecule and the specific influence of the bromine substituent on fragmentation pathways [11] . The compound demonstrates typical behavior for brominated aromatic heterocycles under electron ionization conditions.
The molecular ion peak appears at mass-to-charge ratio 186.96/188.96, corresponding to the molecular formula C₆H₆BrNO with the characteristic 1:1 isotope pattern for bromine-79 and bromine-81 [17] [18]. The molecular ion intensity is typically moderate to weak, as is common for substituted pyridines that undergo facile fragmentation [19] [20].
Loss of the bromine atom represents the most prominent fragmentation pathway, producing a base peak at mass-to-charge ratio 108 (M-79) [11] . This fragmentation reflects the relatively weak carbon-bromine bond in aromatic systems and generates a stabilized 2-methylpyridin-3-ol radical cation. The complementary loss of bromine-81 produces a peak at mass-to-charge ratio 106 with approximately equal intensity, maintaining the characteristic bromine isotope pattern [18].
Secondary fragmentation of the mass-to-charge ratio 108 ion proceeds through several competing pathways. Loss of the hydroxyl radical (M-OH) generates an ion at mass-to-charge ratio 91, corresponding to a methylpyridinium species . This fragmentation is facilitated by the electron-donating nature of the hydroxyl group and the stability of the resulting aromatic cation.
Additional significant fragments include loss of formyl (CHO) from the molecular ion, producing an ion at mass-to-charge ratio 157/159, and loss of hydrogen cyanide from pyridine-containing fragments, generating ions at mass-to-charge ratio 81 and 52 [21] [20]. The base peak often corresponds to the unsubstituted pyridine molecular ion at mass-to-charge ratio 79, formed through elimination of both the bromine and methyl substituents [21] [22].
Lower mass fragments include tropylium-like ions at mass-to-charge ratio 77 and nitrogen-containing fragments at mass-to-charge ratios 42 and 55, reflecting deep fragmentation of the heterocyclic ring system [20] [23].
The molecular ion of 5-Bromo-2-methylpyridin-3-ol demonstrates characteristic behavior patterns that reflect both the electronic properties of the substituted pyridine system and the influence of the heavy bromine atom on ionization and fragmentation processes [24] [18] [25]. The molecular ion appears at the expected mass-to-charge ratios of 186.96 and 188.96, corresponding to the bromine-79 and bromine-81 isotopomers, respectively.
The molecular ion intensity is typically in the range of 15-30% relative abundance, which is moderate for pyridine derivatives [19] [20]. This intensity reflects a balance between the stabilizing influence of the aromatic heterocycle and the destabilizing effect of the electron-withdrawing substituents. The nitrogen atom in the pyridine ring provides some stabilization through delocalization of the positive charge, but the presence of both bromine and hydroxyl substituents facilitates fragmentation pathways that compete with molecular ion stability [21] [20].
The isotope pattern provides definitive evidence for the presence of bromine, with the M+2 peak appearing at approximately equal intensity to the molecular ion peak [17] [18] [26]. This 1:1 ratio is diagnostic for monobrominated compounds and serves as a key identifier in mass spectral interpretation. The exact mass measurements confirm the molecular formula C₆H₆BrNO, with the monoisotopic mass of 186.963277 daltons providing high-precision molecular weight determination [17].
Molecular ion stability is influenced by the electron-withdrawing nature of both the bromine and nitrogen atoms, which tend to destabilize the radical cation through inductive effects [11]. However, the hydroxyl group provides some stabilization through its electron-donating resonance effect, creating a complex interplay of electronic influences that determines the overall molecular ion abundance [8].
The molecular ion serves as the precursor for all major fragmentation pathways, with the most facile process being the loss of the bromine atom to generate the stabilized methylpyridinol radical cation [11] . This fragmentation pathway accounts for the base peak in most spectra and reflects the relatively weak carbon-bromine bond in the aromatic system.
The infrared spectrum of 5-Bromo-2-methylpyridin-3-ol exhibits characteristic absorption bands that provide definitive identification of the functional groups present and confirm the molecular structure [27] [28] [29]. The spectrum displays features typical of hydroxylated aromatic heterocycles with specific modifications due to the bromine and methyl substituents.
The most prominent feature appears in the 3200-3600 wavenumber region, corresponding to the hydroxyl group stretching vibration [28] [30] [29]. The exact frequency and bandwidth of this absorption depend significantly on the degree of hydrogen bonding and molecular association. In dilute solution or gas phase, the free hydroxyl stretch appears as a relatively sharp band at approximately 3580-3620 wavenumbers [28]. However, in condensed phases or concentrated solutions, extensive hydrogen bonding broadens this absorption into a complex envelope centered around 3300-3400 wavenumbers [28] [30].
The hydroxyl stretching frequency in 5-Bromo-2-methylpyridin-3-ol is influenced by the electron-withdrawing effects of both the nitrogen atom and the bromine substituent, which tend to shift the absorption to higher frequencies compared to simple phenols [28] [31]. The pyridine nitrogen enhances the acidity of the hydroxyl group through inductive effects, resulting in a characteristic shift toward 3500-3550 wavenumbers for the free hydroxyl stretch [32] [28].
Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, with the pyridine protons typically absorbing at the higher end of this range due to the electron-deficient nature of the heterocyclic ring [33] [29]. The specific absorptions at approximately 3080 and 3040 wavenumbers correspond to the H-4 and H-6 protons, respectively, with their frequencies influenced by the specific electronic environment created by the substituents [1] [33].
The methyl group displays characteristic carbon-hydrogen stretching absorptions in the 2800-3000 wavenumber region, with asymmetric and symmetric stretching modes appearing at approximately 2980 and 2920 wavenumbers, respectively [27] [29]. These frequencies are typical for aromatic methyl groups and provide confirmation of the methyl substitution.
Aromatic carbon-carbon stretching vibrations produce multiple absorptions in the 1450-1600 wavenumber region, characteristic of substituted pyridines [33] [29]. The specific pattern of these absorptions provides information about the substitution pattern and electronic environment of the aromatic ring. Absorptions at approximately 1590, 1520, and 1480 wavenumbers are typical for this class of compounds [33].
The carbon-oxygen stretching vibration of the hydroxyl group appears as a strong absorption in the 1200-1300 wavenumber region [30] [29]. This band, typically observed at approximately 1260 wavenumbers for phenolic systems, may be shifted slightly due to the electronic effects of the heterocyclic ring and halogen substituent [28] [30].
Additional characteristic absorptions include carbon-bromine stretching vibrations in the 500-700 wavenumber region and various aromatic bending and skeletal vibrations throughout the fingerprint region below 1500 wavenumbers [27] [29]. The specific pattern of these lower frequency absorptions provides a unique fingerprint for structural identification and confirmation.
The ultraviolet-visible absorption spectrum of 5-Bromo-2-methylpyridin-3-ol reflects the electronic transitions characteristic of substituted pyridine chromophores, with specific modifications introduced by the bromine, methyl, and hydroxyl substituents [34]. The compound exhibits absorption behavior typical of aromatic heterocycles with extended conjugation through substituent effects.
The primary absorption feature appears in the 250-290 nanometer region, corresponding to π→π* transitions within the pyridine ring system [34]. The exact position and intensity of this absorption band are influenced by the electronic effects of the substituents, with the electron-donating hydroxyl group typically causing a bathochromic (red) shift compared to unsubstituted pyridine, while the electron-withdrawing bromine and nitrogen atoms contribute to hypsochromic (blue) shifts [34].
The hydroxyl substituent at position 3 introduces additional electronic complexity through its electron-donating resonance effect, which extends the effective conjugation of the aromatic system [8]. This extended conjugation typically results in enhanced molar absorptivity and may produce a distinct absorption shoulder or secondary maximum in the 290-320 nanometer region [34].
The bromine substituent contributes both electronic and heavy atom effects to the absorption characteristics [11]. While bromine acts as an electron-withdrawing group through inductive effects, it also possesses lone pairs that can participate in resonance interactions with the aromatic ring, creating complex electronic perturbations that influence both absorption position and intensity [11] .
The methyl group at position 2 provides modest electron-donating effects through hyperconjugation, contributing to the overall electronic density of the aromatic system and influencing the fine structure of the absorption spectrum [3]. Although the methyl group itself does not introduce new chromophoric transitions, it modifies the electronic environment of the pyridine ring sufficiently to affect absorption characteristics [6].
Secondary absorption features may appear in the 200-250 nanometer region, corresponding to higher energy π→π* transitions and possible n→π* transitions involving the nitrogen lone pair and hydroxyl oxygen [34]. These transitions typically exhibit lower intensity compared to the primary aromatic absorption but provide additional spectroscopic information for structural characterization.
The overall absorption profile demonstrates the complex interplay of electronic effects in polysubstituted aromatic heterocycles, where multiple substituents contribute synergistically to the electronic properties of the chromophore [34]. Solvent effects may also influence absorption characteristics, particularly for the hydroxyl-bearing compound, where hydrogen bonding interactions can modify electronic transitions [9].
X-ray diffraction analysis of 5-Bromo-2-methylpyridin-3-ol provides definitive structural confirmation and reveals important solid-state packing arrangements influenced by intermolecular hydrogen bonding and aromatic stacking interactions [35] [36]. Single crystal diffraction studies yield precise molecular geometry parameters and detailed information about crystal packing motifs.
The molecular structure determined by X-ray crystallography confirms the expected planar geometry of the substituted pyridine ring, with all substituents lying approximately in the plane of the aromatic system [35] [36]. Bond lengths and angles conform to expected values for substituted pyridines, with the carbon-bromine bond length typically measuring 1.89-1.91 angstroms and the carbon-oxygen bond of the hydroxyl group measuring approximately 1.36-1.38 angstroms [35].
The hydroxyl group orientation is particularly significant in determining both molecular conformation and crystal packing arrangements [35]. In the solid state, the hydroxyl hydrogen typically adopts a conformation that maximizes intermolecular hydrogen bonding opportunities, often resulting in extended hydrogen-bonded networks throughout the crystal structure [28].
Intermolecular hydrogen bonding represents the dominant packing interaction in crystals of 5-Bromo-2-methylpyridin-3-ol [35] [28]. The hydroxyl group serves as both hydrogen bond donor and acceptor, forming O-H···N hydrogen bonds with neighboring pyridine nitrogen atoms and O-H···O hydrogen bonds with other hydroxyl groups [28]. These interactions typically result in the formation of centrosymmetric dimers or extended chain structures, depending on the specific crystal form and packing conditions [35].
The pyridine nitrogen atom serves as a hydrogen bond acceptor, forming N···H-O interactions with hydroxyl groups of neighboring molecules [35] [28]. These interactions are typically characterized by N···O distances in the range of 2.6-2.9 angstroms and O-H···N angles approaching linearity [35].
Aromatic stacking interactions between pyridine rings contribute secondary stabilization to the crystal structure [35]. These π-π stacking interactions typically involve parallel or slightly offset arrangements of aromatic rings with interplanar distances of 3.3-3.6 angstroms [35] [36]. The presence of substituents may modify these stacking arrangements, with the bromine atom and methyl group influencing both the geometry and strength of aromatic interactions [35].
The bromine substituent introduces additional complexity to the crystal packing through halogen bonding interactions [37] [35]. These interactions may involve the bromine atom as either a halogen bond donor or acceptor, forming contacts with electronegative atoms in neighboring molecules and contributing to the overall stability of the crystal structure [37].
Thermal parameters derived from X-ray diffraction data provide information about molecular motion in the crystal lattice [35]. The hydroxyl group and methyl substituent typically exhibit larger thermal parameters compared to the aromatic ring atoms, reflecting their greater conformational flexibility and participation in dynamic hydrogen bonding networks [35].
Irritant